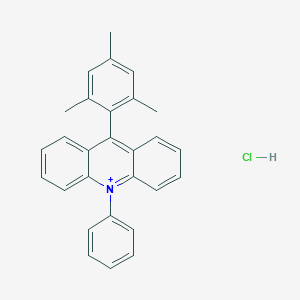
9-Mesityl-10-phenylacridin-10-ium hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Mesityl-10-phenylacridin-10-ium hydrochloride is an organic salt compound with the chemical formula C31H23NCl. It is known for its strong fluorescent properties and significant redox potential. This compound is slightly soluble in water but has better solubility in organic solvents. It is commonly used as a fluorescent probe in biochemical experiments and as a reagent for anionic fluorescent dyes and organometallic complexes .
Métodos De Preparación
The synthesis of 9-Mesityl-10-phenylacridin-10-ium hydrochloride involves the following steps:
Dissolution: An appropriate amount of 9-trione-10-phenylacridine is dissolved in a suitable solvent.
Reaction: Hydrochloric acid is added to the solution, resulting in the formation of the ammonium chloride salt.
Purification: The produced salt is separated and purified to obtain the desired compound.
Análisis De Reacciones Químicas
9-Mesityl-10-phenylacridin-10-ium hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: Due to its strong redox properties, it can participate in oxidation and reduction reactions.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable reagents and conditions.
Photocatalysis: It acts as a photocatalyst in photoredox catalysis, promoting site-selective amination and other reactions.
Common reagents used in these reactions include TEMPO and ammonium carbamate, leading to the formation of products such as anilines .
Aplicaciones Científicas De Investigación
9-Mesityl-10-phenylacridin-10-ium hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-Mesityl-10-phenylacridin-10-ium hydrochloride involves its role as a photocatalyst. Through photoinduced electron transfer (PET), it generates highly reactive intermediates under visible light. This process allows for various chemical transformations, including site-selective amination and oxygenation reactions .
Comparación Con Compuestos Similares
9-Mesityl-10-phenylacridin-10-ium hydrochloride can be compared with other acridinium-based compounds:
9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate: Known for its higher chemical stability and attenuated redox potential.
9-Mesityl-10-methylacridinium perchlorate: Used as a photooxygenation catalyst and for metal-free ring-opening metathesis polymerization.
9-Mesityl-10-phenylacridinium tetrafluoroborate: Another acridinium-based photocatalyst with similar applications.
These compounds share similar core structures but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Propiedades
Fórmula molecular |
C28H25ClN+ |
|---|---|
Peso molecular |
411.0 g/mol |
Nombre IUPAC |
10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;hydrochloride |
InChI |
InChI=1S/C28H24N.ClH/c1-19-17-20(2)27(21(3)18-19)28-23-13-7-9-15-25(23)29(22-11-5-4-6-12-22)26-16-10-8-14-24(26)28;/h4-18H,1-3H3;1H/q+1; |
Clave InChI |
CEPCNMTVPWXTMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















